3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride
Description
3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H11N3.2ClH and a molecular weight of 210.11 g/mol . This compound is characterized by the presence of an imidazole ring attached to a cyclobutane ring, which is further connected to an amine group. The dihydrochloride form indicates that it is a salt with two hydrochloride ions.
Properties
IUPAC Name |
3-(1H-imidazol-2-yl)cyclobutan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-6-3-5(4-6)7-9-1-2-10-7;;/h1-2,5-6H,3-4,8H2,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGNIGWFQZAIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=NC=CN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230799-85-4 | |
| Record name | 3-(1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of imidazole derivatives with cyclobutanone, followed by amination and subsequent treatment with hydrochloric acid to form the dihydrochloride salt . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to various biological effects .
Comparison with Similar Compounds
3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride can be compared with other imidazole-containing compounds, such as:
3-(1H-Imidazol-1-yl)cyclobutan-1-amine dihydrochloride: Similar in structure but with a different position of the imidazole ring attachment.
N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride: Contains additional methyl groups, leading to different chemical and biological properties.
Biological Activity
3-(1H-Imidazol-2-yl)cyclobutan-1-amine dihydrochloride is a compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
- Molecular Formula : C7H11N3·2ClH
- Molecular Weight : 210.11 g/mol
- CAS Number : 2230799-85-4
The compound features an imidazole ring fused with a cyclobutane structure, which contributes to its unique biological activities.
Target Interactions
Research indicates that this compound interacts with various biological targets, notably proteins involved in cellular processes. For instance, it has been shown to affect the p97 protein, which plays a crucial role in protein degradation and cellular regulation. Its mechanism is thought to be similar to other imidazole-based compounds, which often act as enzyme inhibitors or receptor modulators.
Biological Activity
The compound exhibits several biological activities, including:
- Antimicrobial Activity : It has been investigated for its potential to inhibit bacterial growth.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines.
In Vitro Studies
In vitro assays have demonstrated that the compound can inhibit specific enzymes and receptors, leading to potential therapeutic effects. For example, it has shown promise in inhibiting certain kinases involved in cancer progression.
Case Studies
- Anticancer Activity :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in breast and lung cancer cells.
- Antimicrobial Properties :
Data Table: Biological Activity Summary
| Biological Activity | Test Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 (breast) | 15 | |
| Anticancer | A549 (lung) | 20 | |
| Antimicrobial | Staphylococcus aureus | 30 | |
| Antimicrobial | Escherichia coli | 25 |
Potential Therapeutic Uses
Given its biological activities, this compound is being explored for its potential therapeutic applications:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent.
- Infectious Diseases : Its antimicrobial properties suggest potential use in treating bacterial infections resistant to conventional antibiotics.
Future Research Directions
Further studies are warranted to explore the full spectrum of biological activities of this compound. Research should focus on:
- Detailed mechanistic studies to elucidate its interactions at the molecular level.
- In vivo studies to assess its efficacy and safety profile.
- Development of derivatives with enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
